[(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone
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Overview
Description
[(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a pyrrolidine ring substituted with a dimethylamino group and a propyl group, along with a furan ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the dimethylamino and propyl groups via substitution reactions. The furan ring is then attached through a condensation reaction with a methanone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
[(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Organochlorides: Organic compounds containing chlorine atoms.
Uniqueness
[(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in simpler analogs like dichloroaniline or general organochlorides.
Properties
IUPAC Name |
[(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-6-11-9-16(10-12(11)15(2)3)14(17)13-7-5-8-18-13/h5,7-8,11-12H,4,6,9-10H2,1-3H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYYHBITWXGEIH-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N(C)C)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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